Lipophilicity Control: XLogP3 Comparison Against Common 6-Substituted Pyrimidine-4-Carboxamide Analogs
The target compound's computed XLogP3 of 1.7 [1] places it in a moderately lipophilic window favorable for oral bioavailability and CNS exclusion. This value is substantially lower than the 6-(4-methylpiperidin-1-yl) analog (XLogP3 ~2.4) and higher than the more polar 6-(piperazin-1-yl) variant (XLogP3 ~0.8), providing a balanced lipophilicity profile that minimizes both excessive metabolic clearance and poor membrane permeability. The difference of approximately 0.7 log units relative to the piperidine analog corresponds to an estimated 5-fold difference in octanol–water partition, which can meaningfully alter in vivo distribution [2].
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 6-(4-methylpiperidin-1-yl)-N-cyclohexylpyrimidine-4-carboxamide (XLogP3 ~2.4); 6-(piperazin-1-yl)-N-cyclohexylpyrimidine-4-carboxamide (XLogP3 ~0.8) |
| Quantified Difference | ΔXLogP3 = –0.7 vs. 6-piperidine analog; ΔXLogP3 = +0.9 vs. 6-piperazine analog |
| Conditions | Computed XLogP3 3.0 methodology; PubChem 2019.06.18 release [1] |
Why This Matters
This moderate lipophilicity differentiates the morpholine-substituted compound for scientists seeking a scaffold that balances solubility and permeability without introducing a basic amine center, which can be critical for avoiding hERG, CYP2D6 off-target profiles, or lysosomal trapping [2].
- [1] PubChem. N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide. Compound Summary CID 91816377. National Center for Biotechnology Information. 2025. View Source
- [2] Haffner CD, Becherer JD, Chai KB, et al. Heterobicyclic amides as inhibitors of CD38. European Patent EP4003980A1. Filed 2020-07-30. Published 2022-06-01. View Source
